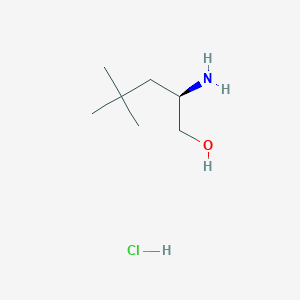
tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-hydroxypyrimidin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides stability and ease of removal under specific conditions, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate typically involves the reaction of 4-hydroxypyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-hydroxypyrimidine+tert-butyl chloroformate+triethylamine→tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(4-hydroxypyrimidin-5-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Corresponding amines or reduced carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(4-hydroxypyrimidin-5-yl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amine groups, allowing for the stepwise construction of peptides.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the role of carbamates in biological systems.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and pharmaceuticals, providing a stable intermediate for further chemical transformations.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-hydroxypyrimidin-5-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic or basic conditions, releasing the active amine or hydroxypyrimidine. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or substrate protection.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the pyrimidine ring, making it less specific for certain applications.
- Benzyl carbamate: Provides a different protecting group that can be removed by hydrogenation, offering an alternative deprotection method.
- tert-Butyl-N-methylcarbamate: Contains an additional methyl group, which can influence its reactivity and stability.
- Methyl carbamate: Smaller and less bulky, providing different steric effects in reactions.
- Phenyl carbamate: Contains a phenyl group, offering different electronic properties and reactivity.
Conclusion
tert-Butyl N-(4-hydroxypyrimidin-5-yl)carbamate is a versatile compound with significant applications in organic synthesis, biological research, and industrial processes. Its unique structure and reactivity make it a valuable tool in various scientific and industrial fields.
Propiedades
IUPAC Name |
tert-butyl N-(6-oxo-1H-pyrimidin-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-6-4-10-5-11-7(6)13/h4-5H,1-3H3,(H,12,14)(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWIKJPWAJGHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine](/img/structure/B8246057.png)




![2-(4-fluorophenyl)ethyl N-[(4-chloro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B8246120.png)



